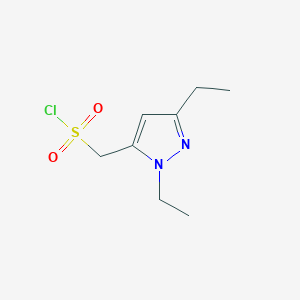

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is an organosulfur compound that features a pyrazole ring substituted with diethyl groups and a methanesulfonyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride typically involves the reaction of 1,3-diethyl-1H-pyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives, respectively.

Elimination Reactions: Under basic conditions, it can undergo elimination to form sulfene intermediates.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Bases: Triethylamine, pyridine

Solvents: Dichloromethane, tetrahydrofuran

Major Products

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Scientific Research Applications

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a reagent for introducing the methanesulfonyl group into organic molecules.

Medicinal Chemistry:

Biological Studies: Used in the modification of biomolecules for studying biological pathways and interactions.

Mechanism of Action

The mechanism of action of (1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride moiety can react with nucleophiles, leading to the formation of sulfonamide or sulfonate bonds. This reactivity is exploited in various synthetic and biological applications .

Comparison with Similar Compounds

Similar Compounds

Methanesulfonyl Chloride: A simpler analog without the pyrazole ring, used in similar reactions.

Tosyl Chloride: Another sulfonyl chloride used for similar purposes but with a toluene group instead of a methanesulfonyl group.

Uniqueness

(1,3-Diethyl-1h-pyrazol-5-yl)methanesulfonyl chloride is unique due to the presence of the pyrazole ring, which can impart additional reactivity and specificity in chemical reactions compared to simpler sulfonyl chlorides .

Biological Activity

(1,3-Diethyl-1H-pyrazol-5-yl)methanesulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this specific compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN2O2S. The structure features a pyrazole ring substituted with ethyl groups and a methanesulfonyl chloride moiety, which is crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄ClN₂O₂S |

| Molecular Weight | 238.74 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A notable study demonstrated that pyrazole-based compounds could effectively target various cancer cell lines, showcasing IC50 values in the micromolar range against breast and lung cancer cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell survival and proliferation. For example, the compound's methanesulfonyl group can facilitate nucleophilic attack by cellular components, leading to the modification of proteins involved in cell signaling pathways .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research has shown that related compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that this compound may possess similar anti-inflammatory effects.

Case Studies

- Antiproliferative Activity : A study involving various pyrazole derivatives found that this compound exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of approximately 15 µM against MCF-7 cells after 48 hours of treatment .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition potential of related pyrazole compounds. Results indicated that these compounds could inhibit key metabolic enzymes involved in cancer metabolism, providing insights into their potential as therapeutic agents .

Properties

Molecular Formula |

C8H13ClN2O2S |

|---|---|

Molecular Weight |

236.72 g/mol |

IUPAC Name |

(2,5-diethylpyrazol-3-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C8H13ClN2O2S/c1-3-7-5-8(6-14(9,12)13)11(4-2)10-7/h5H,3-4,6H2,1-2H3 |

InChI Key |

KXRVFBXYPRKNCM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)CS(=O)(=O)Cl)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.